molecular formula C25H22N2O5 B11182573 Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11182573
M. Wt: 430.5 g/mol
InChI Key: XQDHFJMJHJBIOX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro linkage between two cyclic structures. The presence of both chromene and indole moieties in its structure makes it a subject of interest for researchers in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multicomponent reactions (MCRs). One efficient method is a one-pot, four-component reaction that includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of catalysts like L-proline and solvent systems such as ethanol can be optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the chromene and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s indole and chromene moieties can interact with various enzymes and receptors, potentially modulating biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its spiro linkage and the combination of chromene and indole moieties. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate (referred to as compound A) is a synthetic organic compound with potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H20N4O5
  • Molecular Weight : 428.4 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that compound A exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. The compound's structure suggests potential interactions with reactive oxygen species (ROS), enhancing its protective effects against oxidative damage.

Antimicrobial Properties

Compound A has been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Recent studies have focused on the anticancer properties of compound A. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The anti-inflammatory activity of compound A was assessed using animal models of inflammation. Results showed a significant reduction in inflammatory markers and symptoms in treated groups compared to controls. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Antioxidant Study : In a controlled experiment, compound A was administered to mice exposed to oxidative stress. The results indicated a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity compared to untreated controls.
  • Antimicrobial Evaluation : A series of agar diffusion tests were conducted with compound A against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Cancer Cell Line Testing : Compound A was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. IC50 values were found to be 25 µM and 30 µM respectively, indicating potent anticancer activity.

The biological activities of compound A can be attributed to its unique molecular structure, which allows for various interactions at the cellular level:

  • Antioxidant Mechanism : The presence of dioxo groups facilitates electron donation to free radicals.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes is hypothesized due to the lipophilic nature of the compound.
  • Anticancer Mechanism : Induction of apoptosis may occur through mitochondrial pathway activation and caspase cascade involvement.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2'-amino-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate

InChI

InChI=1S/C25H22N2O5/c1-2-31-23(29)21-22(26)32-19-13-15(14-8-4-3-5-9-14)12-18(28)20(19)25(21)16-10-6-7-11-17(16)27-24(25)30/h3-11,15H,2,12-13,26H2,1H3,(H,27,30)

InChI Key

XQDHFJMJHJBIOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC=CC=C5)N

Origin of Product

United States

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